Bis(3-aminopropyl) Ether

Übersicht

Beschreibung

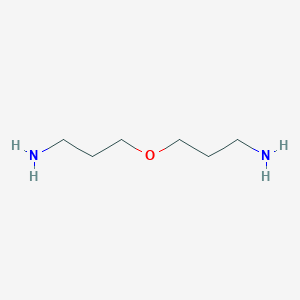

Bis(3-aminopropyl) Ether, also known as 3,3’-oxybis(propylamine), is an organic compound with the molecular formula C6H16N2O. It is a colorless to almost colorless liquid that is soluble in water and various organic solvents. This compound is primarily used as an intermediate in the synthesis of other chemicals and has applications in various fields, including polymer chemistry and materials science .

Wirkmechanismus

Target of Action

Bis(3-aminopropyl) Ether is a chemical compound with the formula C6H16N2O . It is primarily used in the functionalization of nanoparticles to yield terminal −NH2 groups for further modifications . It also acts as an internal dispersing agent for the synthesis of water-dispersible polyurethanes .

Mode of Action

The compound interacts with its targets through its ether and amine groups. The ether group acts as a proton acceptor, improving thermal stability and the amount of CO2 captured . The amine groups, on the other hand, are used for the functionalization of nanoparticles, providing terminal −NH2 groups for further modifications .

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of water-dispersible polyurethanes

Result of Action

The primary result of this compound’s action is the functionalization of nanoparticles and the synthesis of water-dispersible polyurethanes . It also improves CO2 permeance in certain applications .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is recommended to store the compound under inert gas at room temperature, preferably in a cool and dark place . It is also air sensitive , indicating that its stability and efficacy can be affected by exposure to air.

Biochemische Analyse

Biochemical Properties

Bis(3-aminopropyl) Ether plays a significant role in biochemical reactions, particularly in the synthesis of nanocomposites for drug delivery. It acts as a spacer molecule, facilitating the attachment of targeting agents such as folic acid to Pluronic F127, which is used to deliver hydrophobic anticancer drugs like paclitaxel and curcumin . This interaction enhances the aqueous dispersibility and targeting efficiency of the nanocomposites, improving their therapeutic efficacy.

Cellular Effects

This compound influences various cellular processes, particularly in cancer cells. When used as a spacer in nanocomposites, it enhances the cellular uptake of drug-loaded nanoparticles, leading to increased cytotoxicity in cancer cells . This compound also affects cell signaling pathways by facilitating the targeted delivery of chemotherapeutic agents, thereby improving their effectiveness and reducing off-target effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects by acting as a spacer molecule in the synthesis of nanocomposites. It facilitates the binding of targeting agents to the surface of nanoparticles, enhancing their specificity and efficacy . This compound also plays a role in the stabilization of nanoparticles, preventing their aggregation and ensuring their effective delivery to target cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is crucial for its effectiveness in drug delivery applications. Studies have shown that this compound maintains its stability and effectiveness over extended periods, ensuring consistent performance in in vitro and in vivo studies . Long-term exposure to this compound may lead to degradation, affecting its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound has been shown to enhance the efficacy of drug-loaded nanoparticles without causing significant toxicity . At higher dosages, this compound may exhibit toxic effects, including skin corrosion and respiratory sensitization . Therefore, careful dosage optimization is essential to maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly in the synthesis and stabilization of nanocomposites for drug delivery. It interacts with enzymes and cofactors involved in the synthesis of targeting agents and the stabilization of nanoparticles . This compound also affects metabolic flux and metabolite levels, enhancing the efficacy of drug-loaded nanoparticles.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It facilitates the localization and accumulation of drug-loaded nanoparticles in target cells, enhancing their therapeutic efficacy. This compound also affects the distribution of nanoparticles within tissues, ensuring their effective delivery to target sites.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances the efficacy of drug-loaded nanoparticles, ensuring their effective delivery to target cells and tissues.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bis(3-aminopropyl) Ether can be synthesized through several methods. One common method involves the reaction of 3-chloropropylamine with sodium ethoxide, followed by the addition of ethylene glycol. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, this compound is often produced using a continuous flow process. This method involves the reaction of 3-chloropropylamine with ethylene glycol in the presence of a catalyst, such as sodium or potassium hydroxide. The reaction mixture is heated to a specific temperature, and the product is separated and purified through distillation .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(3-aminopropyl) Ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Amides or nitriles.

Reduction: Primary amines.

Substitution: Various substituted amines or ethers.

Wissenschaftliche Forschungsanwendungen

Bis(3-aminopropyl) Ether has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.

Biology: It is used in the modification of biomolecules and as a cross-linking agent in protein chemistry.

Industry: It is used in the production of coatings, adhesives, and sealants

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diethylene Glycol Bis(3-aminopropyl) Ether: Similar in structure but with an additional ethylene glycol unit.

Ethylene Glycol this compound: Similar but with an ethylene glycol backbone

Uniqueness

This compound is unique due to its specific structure, which allows it to act as a versatile intermediate in various chemical reactions. Its ability to form stable bonds with a wide range of electrophiles makes it particularly useful in the synthesis of polymers and other complex molecules .

Biologische Aktivität

Introduction

Bis(3-aminopropyl) ether, also known as 3,3'-oxydi(propylamine), is a compound with the chemical formula CHNO and a molecular weight of 132.21 g/mol. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial applications and potential therapeutic uses. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

- CAS Number : 2157-24-6

- Molecular Formula : CHNO

- Boiling Point : 72 °C

- Density : 0.94 g/cm³ at 20 °C

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, particularly against various strains of bacteria and mycobacteria. Research indicates that formulations containing this compound can effectively reduce bacterial counts in suspension tests.

Case Study: Disinfectant Formulations

A study focused on disinfectants containing N,N-bis(3-aminopropyl)octylamine demonstrated its efficacy against mycobacteria, with minimal loss of activity in the presence of proteins. The results are summarized in Table 1 below.

| Concentration (%) | Log Reduction (2 min) | Log Reduction (5 min) | Log Reduction (10 min) |

|---|---|---|---|

| 1.00 | 3.81 | 4.31 | 6.06 |

| 0.50 | 2.95 | 3.30 | 4.23 |

| 0.10 | 0.78 | 1.07 | 1.34 |

| Control (20 °C) | 7.24 | 7.10 | 7.06 |

| Control (38 °C) | 7.16 | 7.01 | 7.00 |

This study highlights that this compound maintains its antimicrobial effectiveness even under challenging conditions, such as high protein loads and varying temperatures .

Cytotoxicity and Safety Profile

While this compound shows promising antimicrobial properties, it is also essential to evaluate its safety profile and potential cytotoxic effects.

Toxicological Studies

Research involving animal models has assessed the acute and subacute toxicity of related compounds, such as diethylene glycol derivatives, which share structural similarities with this compound. These studies indicate that certain derivatives can induce mild mucosal irritation but generally exhibit low toxicity at therapeutic doses .

Therapeutic Applications

The potential therapeutic applications of this compound are being explored in various fields, including:

- Pharmaceutical Formulations : Its role as a stabilizing agent in drug formulations is under investigation due to its compatibility with various excipients.

- Antimicrobial Agents : The compound's effectiveness against resistant bacterial strains positions it as a candidate for developing new disinfectants and antiseptics.

Eigenschaften

IUPAC Name |

3-(3-aminopropoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O/c7-3-1-5-9-6-2-4-8/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPRVQWGKLEFKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00511222 | |

| Record name | 3,3'-Oxydi(propan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2157-24-6 | |

| Record name | 3,3'-Oxydi(propan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3-aminopropyl) Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.